molecular formula C8H12N4 B105035 1,4-Piperazinediacetonitrile CAS No. 5623-99-4

1,4-Piperazinediacetonitrile

Cat. No. B105035
CAS RN: 5623-99-4
M. Wt: 164.21 g/mol
InChI Key: GWCYWDOCHPHBRW-UHFFFAOYSA-N
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Description

1,4-Piperazinediacetonitrile is a chemical compound that is part of the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The specific studies provided focus on derivatives of 1,4-piperazine with various substituents that affect their physical and chemical properties, as well as their potential for forming different types of hydrogen bonds and crystal structures.

Synthesis Analysis

The synthesis of 1,4-piperazine derivatives can be complex, involving multiple steps. For instance, the synthesis of 1,4-piperazine-2,5-dione was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% final product . This indicates that the synthesis process can be quite involved and may require optimization for better yields.

Molecular Structure Analysis

The molecular structure of 1,4-piperazine derivatives is crucial in determining their properties and potential applications. X-ray crystallography has been used to determine the crystal structures of these compounds, revealing polymorphic forms and different hydrogen-bonding networks . The study of 1,4-piperazine-γ,γ′-dibutyric acid also indicated unusual hydrogen bonding, as suggested by its infrared spectrum, which prompted further investigation using X-ray methods .

Chemical Reactions Analysis

The chemical reactions involving 1,4-piperazine derivatives are not directly discussed in the provided papers. However, the studies do focus on the hydrogen-bonding capabilities of these compounds, which is a fundamental aspect of their reactivity. For example, the piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid engage in R22(8) hydrogen bonding, forming one-dimensional tapes in the crystal structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-piperazine derivatives are influenced by their molecular structures and the substituents attached to the piperazine ring. The polymorphic crystalline forms of 1,4-piperazine-2,5-dione exhibit different hydrogen-bonding networks, which can affect their solubility, melting points, and other physical properties . The presence of strongly dipolar groups in the piperazinediones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid affects their supramolecular organization and crystal packing, demonstrating a preference for parallel edge-to-center arene interactions .

Scientific Research Applications

Antimicrobial Agents and Enzyme Inhibition

1,4-Piperazinediacetonitrile derivatives have been synthesized and studied for their potential as antimicrobial agents and enzyme inhibitors. For instance, derivatives like 1,4-piperazinediacetic acid and its metal complexes have demonstrated significant antibacterial activities and inhibition of glutathione reductase enzymes, as investigated by Özbek et al. (2018) (Özbek et al., 2018).

Biopharmaceutical Applications

Research by Saroha et al. (2020) highlights the significance of substituted piperazine in biopharmaceutical materials, particularly as antimicrobial and antioxidant agents (Saroha et al., 2020).

Flame Retardant Applications

The use of piperazine-phosphonates derivatives in flame retardant applications, particularly on cotton fabric, has been explored. The study by Nguyen et al. (2014) delves into the thermal decomposition and mode of action of these derivatives when applied to cotton fabric (Nguyen et al., 2014).

Synthesis and Characterization of Polynitrile

Xu et al. (2011) reported the synthesis and thermal behavior of a new polynitrile, N,N,N',N'-tetra(2-cyanoethyl)-1,4-bis(3-aminopropyl)piperazine, providing insights into its structure and thermal stability (Xu et al., 2011).

Anticancer Applications

The potential of piperazine derivatives in cancer treatment has been explored. Hanifeh Ahagh et al. (2019) studied benzochromene derivatives with piperazine linkers for their anti-proliferative properties and DNA binding, particularly in colorectal cancer cell lines (Hanifeh Ahagh et al., 2019).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, showing potent antibacterial efficacies and biofilm inhibition activities (Mekky & Sanad, 2020).

Carbon Capture Applications

Goldman, Fine, and Rochelle (2013) explored the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture systems, highlighting the implications for carbon capture technology (Goldman et al., 2013).

Safety And Hazards

The safety data sheet for “1,4-Piperazinediacetonitrile” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used, and it should be handled only in a well-ventilated area .

Future Directions

The future directions for “1,4-Piperazinediacetonitrile” and similar compounds involve the development of new generations of antimicrobial drugs with distinct modes of actions . A biocatalytic approach has been designed for the synthesis of optically active piperazinones and 1,4-diazepanones in aqueous medium under mild conditions .

properties

IUPAC Name

2-[4-(cyanomethyl)piperazin-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCYWDOCHPHBRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293042
Record name 1,4-Piperazinediacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10293042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Piperazinediacetonitrile

CAS RN

5623-99-4
Record name 1,4-Piperazinediacetonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 86964
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005623994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Piperazinediacetonitrile
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Record name 1,4-Piperazinediacetonitrile
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Synthesis routes and methods

Procedure details

To a solution of piperazine (6 g, 69.77 mmol, 1.00 equiv) in acetonitrile (150 mL) was added potassium carbonate (19.2 g, 139.13 mmol, 2.00 equiv) and the mixture was stirred. To this was added dropwise a solution of 2-bromoacetonitrile (16.7 g, 140.34 mmol, 2.00 equiv) in acetonitrile (100 mL) and the suspension was stirred for 4 h at room temperature. The solids were Filtered out and the resulting solution was concentrated under vacuum. The crude product was purified by re-crystallization from methanol resulting in 7.75 g (68%) of Intermediate 50.1 as a white solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SK Kommineni - 2019 - rdw.rowan.edu
Betulin is readily isolated from the bark of birch trees using simple extraction techniques and this molecule as well as its derivatives (eg. betulinic acid) exhibit impressive levels of …
Number of citations: 3 rdw.rowan.edu
SK Kommineni - 2019 - search.proquest.com
Betulin is readily isolated from the bark of birch trees using simple extraction techniques and this molecule as well as its derivatives (eg. betulinic acid) exhibit impressive levels of …
Number of citations: 0 search.proquest.com
RO Spores - 1969 - ecommons.udayton.edu
Nine Bacillus spp., isolated from hydrocarbon systems were examined for ability to survive, multiply, sporulate and germinate in a JP-4 jet fuel/salts medium. When veg-etative cells …
Number of citations: 0 ecommons.udayton.edu

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